6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Lipophilicity ADME Drug Design

Medicinal chemistry programs often face variability in cross-coupling yields when using chloro or iodo analogs. The C6-Br bond in this scaffold provides an optimal reactivity balance for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, minimizing side reactions during sequential functionalization. - Enables late-stage diversification for kinase inhibitor SAR (CDK2, CDK7, PIM-1) with a +0.47-0.76 LogP boost over the unsubstituted core. - Bromine anomalous scattering supports X-ray crystallography fragment screening; molecular weight (242.03 g/mol) suits fragment-based campaigns. - Carboxylic acid handle permits orthogonal amide coupling or esterification for parallel library synthesis.

Molecular Formula C7H4BrN3O2
Molecular Weight 242.03 g/mol
CAS No. 300717-72-0
Cat. No. B187127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid
CAS300717-72-0
Molecular FormulaC7H4BrN3O2
Molecular Weight242.03 g/mol
Structural Identifiers
SMILESC1=C2N=CC(=CN2N=C1C(=O)O)Br
InChIInChI=1S/C7H4BrN3O2/c8-4-2-9-6-1-5(7(12)13)10-11(6)3-4/h1-3H,(H,12,13)
InChIKeyWDICXYMIEJAABR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic Acid: Chemical Identity & Properties


6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS: 300717-72-0) is a heterocyclic building block featuring a fused pyrazolo[1,5-a]pyrimidine core with a bromine atom at the 6-position and a carboxylic acid handle at the 2-position. The compound has a molecular formula of C7H4BrN3O2 and a molecular weight of 242.03 g/mol . Its physicochemical profile includes a calculated LogP of 0.9 (XLogP3), a topological polar surface area (TPSA) of 67.5 Ų, a density of 2.09 g/cm³, and one rotatable bond [1]. The 6-bromo substitution on this privileged kinase-targeting scaffold distinguishes it from alternative halogenated or unsubstituted analogs in terms of physicochemical tuning, synthetic versatility, and downstream biological application potential [2].

1
Pyrazolo[1,5-a]pyrimidine scaffold for kinase-targeted library design
2
C6-Br handle for Pd-catalyzed cross-coupling diversification (Suzuki, Sonogashira, Buchwald-Hartwig)
3
C2-COOH group enables orthogonal amide/ester conjugation without scaffold disruption

6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic Acid: Why Substitution Fails


Despite sharing the same pyrazolo[1,5-a]pyrimidine core scaffold, substitution at the 6-position with bromine versus chlorine, iodine, or hydrogen introduces quantifiable, non-interchangeable differences in physicochemical properties, synthetic reactivity, and biological target engagement that directly impact procurement decisions for medicinal chemistry programs. Halogen size and electronegativity alter LogP (lipophilicity), molecular weight, and density, which in turn affect membrane permeability, metabolic stability, and off-target binding profiles [1]. More critically, the C6-Br bond serves as a privileged synthetic handle for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions; the reactivity order (I > Br >> Cl) means that the bromo derivative offers an optimal balance between coupling efficiency and chemoselectivity in sequential functionalization strategies, whereas the chloro analog requires harsher conditions and the iodo analog risks undesired side reactions during multi-step syntheses [2]. Consequently, substitution without experimental re-validation introduces unacceptable variability in both synthetic outcomes and biological assay results.

6-Chloro analog
Lower cross-coupling reactivity may require harsher conditions and reduce yield in sequential functionalization. Physicochemical profile (MW, LogP) shifts may alter ADME endpoints.
6-Iodo analog
Higher reactivity may promote undesired side reactions and limit chemoselectivity in multi-step synthetic routes. Density and handling properties differ substantially.
Unsubstituted parent (6-H)
Lacks C6 electrophilic handle; direct diversification at this position is not possible without additional functionalization steps. Patent precedent for bromo substitution is absent.

6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic Acid: Comparative Evidence


LogP Lipophilicity Difference vs. Unsubstituted Parent

The 6-bromo substitution confers a significantly elevated calculated LogP (partition coefficient) relative to the unsubstituted pyrazolo[1,5-a]pyrimidine-2-carboxylic acid parent scaffold. This increase in lipophilicity directly influences membrane permeability, plasma protein binding, and tissue distribution in drug discovery contexts [1].

Lipophilicity
Cross-study comparable
ΔLogP +0.47 to +0.76 (ALogP) vs. unsubstituted parent
May support LogP-driven SAR exploration for membrane permeability
Calculated partition coefficients; vendor-reported XLogP3/ALogP
Lipophilicity ADME Drug Design Physicochemical Properties

Molecular Weight & Density Profile vs. Halogen Analogs

Across the halogen series at the 6-position, molecular weight, exact mass, and calculated density increase systematically with halogen atomic mass. The bromo derivative occupies a defined intermediate position between chloro and iodo analogs, offering a specific biophysical profile that influences compound handling, crystallization behavior, and downstream pharmacokinetic properties [1].

MW & Density
Cross-study comparable
MW 242.03 g/mol, density 2.09 g/cm³. Intermediate between Cl and I analogs.
Supports fragment-based design and handling property assessment
Vendor-reported and calculated molecular properties
Molecular Weight Density Fragment-Based Drug Discovery Lead Optimization

Conformational Rigidity and Rotatable Bond Count

The 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid possesses exactly one rotatable bond (the carboxylic acid group), a feature shared with the unsubstituted parent scaffold and the 6-chloro analog. This low rotatable bond count minimizes the conformational entropy penalty upon target binding, a favorable attribute for achieving high ligand efficiency in kinase inhibitor design . The presence of the bromine atom does not introduce additional rotational degrees of freedom compared to hydrogen or chlorine, preserving the rigid, planar character of the fused heterocyclic core [1].

Conform. Rigidity
Class-level inference
1 rotatable bond (C2-COOH); conserved across parent and Cl analog
Retains scaffold rigidity for ligand efficiency context
Based on 2D structure; verify in conformational analysis
Conformational Analysis Entropy Binding Affinity Ligand Efficiency

Cross-Coupling Reactivity: C6-Br vs. C6-Cl and C6-H

The C6-Br bond serves as a highly versatile handle for palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. The bromine atom at the 6-position offers a distinct reactivity profile: it is sufficiently reactive to undergo efficient coupling under mild conditions yet more chemoselective than the corresponding iodo analog, enabling sequential functionalization strategies in multi-step syntheses of 3,6-disubstituted pyrazolo[1,5-a]pyrimidine derivatives [1]. In contrast, the C6-Cl analog requires more forcing conditions for analogous couplings, while the unsubstituted C6-H analog lacks a direct functionalization handle at this position altogether [2].

Cross-Coupling Reactivity
Class-level inference
C6-Br enables Suzuki, Sonogashira, Buchwald-Hartwig couplings under mild conditions. Reactivity order: I > Br >> Cl > H.
Supports sequential diversification in library synthesis
Qualitative reactivity from synthetic methodology reports
Cross-Coupling Suzuki-Miyaura Sonogashira Medicinal Chemistry Library Synthesis

mGluR5 Modulator & Kinase Targeting Patent Precedent

Substituted pyrazolo[1,5-a]pyrimidines bearing bromo substitution at various positions, including 6-bromo derivatives, have been explicitly claimed as potent metabotropic glutamate receptor 5 (mGluR5) modulators in patent literature [1]. Additionally, the pyrazolo[1,5-a]pyrimidine scaffold has demonstrated validated kinase inhibitory activity across multiple targets including CDK2, CDK7, and PIM-1 with IC50 values ranging from nanomolar to low micromolar ranges in enzyme and cellular assays [2]. While direct head-to-head IC50 comparison data for the free 6-bromo-2-carboxylic acid building block versus its analogs is not available in the public domain, the halogen substitution pattern at the 6-position is recognized as a critical determinant of target engagement and selectivity within this scaffold class [3].

Patent Precedent
Class-level inference
6-Br pyrazolo[1,5-a]pyrimidines claimed as mGluR5 modulators; scaffold kinase inhibition context reported (CDK2, PIM-1).
Reported patent and class-level kinase context may guide target selection
No direct building-block IC50 comparison available
mGluR5 GPCR Kinase Inhibition CNS Drug Discovery Patent Analysis

GHS Hazard Profile: Acute Oral Toxicity Warning

The 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid carries a GHS hazard classification of H302 (Harmful if swallowed) with 100% applicability according to vendor safety documentation . Additionally, safety data sheets list eye irritation (H319), skin irritation (H315), and specific target organ toxicity upon single exposure (H335) . These handling requirements differ from the unsubstituted parent scaffold, which carries H302 at 50% applicability, representing a quantifiable difference in acute toxicity warning level that impacts laboratory safety protocols and procurement considerations for high-throughput screening facilities .

GHS Hazard
Data to verify
H302 (100% applicability) vs. parent (50%); plus H315, H319, H335.
Handling protocols may differ; verify with lot-specific SDS
Vendor safety data; Sources not independently confirmed
Safety Handling Requirements GHS Classification Laboratory Procurement

6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic Acid: Application Scenarios


Kinase Inhibitor Lead Optimization with LogP Tuning

For medicinal chemistry programs developing ATP-competitive kinase inhibitors, the 6-bromo derivative provides a quantifiable LogP increase of +0.47 to +0.76 units (ALogP) relative to the unsubstituted parent scaffold [1]. This lipophilicity boost enables SAR exploration of membrane permeability and metabolic stability without scaffold hopping. The compound's low rotatable bond count (n=1) preserves favorable ligand efficiency metrics while the C6-Br handle permits late-stage diversification via Suzuki-Miyaura coupling [2]. Programs targeting CDK2, CDK7, or PIM-1 kinases benefit from the scaffold's validated kinase inhibition profile, with optimized derivatives achieving nanomolar IC50 values [3].

mGluR5 Modulator Development Using Patent Precedent

Research programs focused on metabotropic glutamate receptor 5 (mGluR5) modulation for neurological or psychiatric indications should prioritize the 6-bromo analog over unsubstituted or alternative halogen variants. Patent literature explicitly claims bromo-substituted pyrazolo[1,5-a]pyrimidines as potent mGluR5 modulators, providing a defined intellectual property anchor for structure-activity relationship campaigns [1]. The intermediate LogP value (0.9-1.19) balances CNS penetration potential with aqueous solubility, while the C6-Br handle enables parallel library synthesis of 3,6-disubstituted analogs for hit-to-lead optimization [2].

Parallel Library Synthesis via Sequential Cross-Coupling

For synthetic chemistry groups requiring a building block compatible with sequential, orthogonal functionalization, the 6-bromo analog offers distinct advantages over 6-chloro or 6-iodo alternatives. The C6-Br bond reacts efficiently under standard Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig conditions while maintaining sufficient chemoselectivity to avoid undesired side reactions during multi-step sequences [1]. This reactivity profile supports the construction of diverse 3,6-disubstituted pyrazolo[1,5-a]pyrimidine libraries for high-throughput screening applications, with the carboxylic acid at the 2-position providing an orthogonal handle for amide coupling or esterification [2].

Fragment-Based Drug Discovery: MW & Density Profile

In fragment-based screening campaigns, the 6-bromo derivative occupies a strategic intermediate position in the halogen series, with molecular weight (242.03 g/mol) and density (2.09 g/cm³) values that balance target engagement potential with fragment-like physicochemical properties [1]. The bromine atom provides anomalous scattering for X-ray crystallography-based fragment screening, facilitating experimental determination of binding poses. Compared to the 6-chloro analog (MW 197.58), the bromo derivative offers enhanced detection sensitivity in mass spectrometry-based screening workflows; compared to the 6-iodo analog (MW 289.03), it maintains superior ligand efficiency metrics [2].

Application
Selection Property
Validation Focus
Kinase inhibitor SAR exploration
LogP modulation via 6-Br substitution
Cross-coupling reactivity and scaffold rigidity
mGluR5 modulator research
Patent-precedented bromo substitution
CNS penetration context and parallel library potential
Sequential cross-coupling library synthesis
C6-Br reactivity and chemoselectivity
Orthogonal C2-COOH functionalization
Fragment-based screening and design
Intermediate MW and density profile
Anomalous scattering (X-ray) and ligand efficiency context

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